顺式-4-氨基-1-叔丁氧羰基-3-羟基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine involves multiple steps, including the chelation-controlled addition of homoallyl Grignard reagents and zinc borohydride-mediated reductions. These processes have been utilized in the stereoselective formation of syn- and anti-amino alcohol adducts, leading to the efficient synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting the versatility and efficiency of these synthetic routes for producing enantiopure compounds (Liang & Datta, 2005).

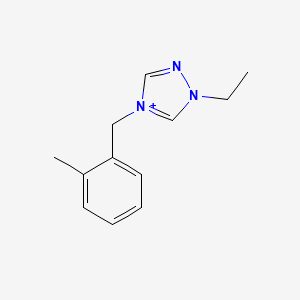

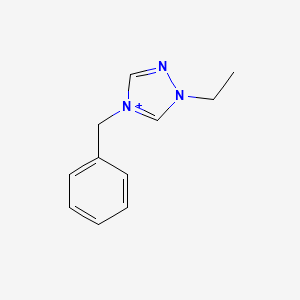

Molecular Structure Analysis The molecular structure of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties Chemical reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine often leverage its amine and hydroxyl functional groups. For example, its synthesis from 3-hydroxypyridine via hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate showcases its functional group interconversions and highlights its potential as a versatile synthetic intermediate (Wang Junming, 2013).

科学研究应用

Chemistry and Pharmacology of Stereoisomers : Research on ohmefentanyl, a compound within the 4-anilidopiperidine class, emphasizes the significance of stereochemistry in biological activity. This highlights the potential research interest in cis-4-Amino-1-boc-3-hydroxypiperidine for its stereochemical properties and their implications in pharmacology (Brine et al., 1997).

Enzymatic and Biomimetic Studies : The study of copper-containing monooxygenases and their biomimetic models, including reactions with various substrates, provides insights into enzyme-catalyzed hydroxylation processes. This research could inform the functionalization and application of cis-4-Amino-1-boc-3-hydroxypiperidine in biomimetic and enzymatic studies, potentially contributing to the development of new pharmacophores (Blain et al., 2002).

Metathesis Reactions in Synthesis : The application of metathesis reactions for synthesizing and transforming functionalized β-Amino acid derivatives underscores the importance of such chemical reactions in drug research and development. Given the structural relevance, cis-4-Amino-1-boc-3-hydroxypiperidine could serve as a key intermediate or target molecule in the synthesis of cyclic β-amino acids or their derivatives, reflecting its potential role in medicinal chemistry (Kiss et al., 2018).

Amino Acids in Plant Studies : Research identifying unique amino acids and amines in plants, such as sandal (Santalum album L), which contains cis-4-hydroxy-l-proline, points to the potential for studying cis-4-Amino-1-boc-3-hydroxypiperidine in similar contexts. Its role in biosynthesis, enzymatic reactions, and metabolic pathways in plants could be a subject of interest for botanical and agricultural sciences (Kuttan et al., 2015).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

未来方向

属性

IUPAC Name |

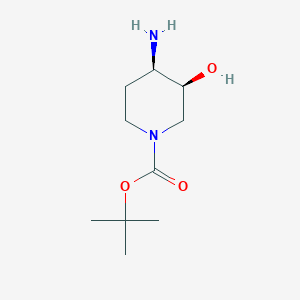

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Amino-1-boc-3-hydroxypiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。